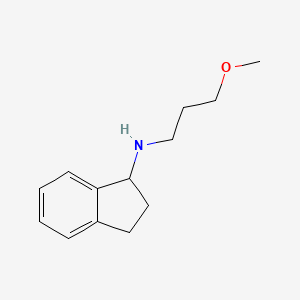

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine

Description

Chemical Identity and Structural Classification

N-(3-Methoxypropyl)-2,3-dihydro-1H-inden-1-amine features a 2,3-dihydro-1H-inden-1-amine core substituted at the nitrogen atom with a 3-methoxypropyl group. The compound’s IUPAC name reflects its fused bicyclic structure and functional group arrangement. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS Registry Number | 1042578-81-3 |

| Purity Specifications | ≥95% (HPLC) |

| Storage Conditions | -20°C under inert atmosphere |

The indane core imposes conformational rigidity, while the methoxypropyl side chain introduces polarity and hydrogen-bonding capacity. This hybrid structure enhances its potential as a pharmacophore in medicinal chemistry. X-ray crystallography of related aminoindanes reveals planar aromatic systems with amine groups adopting equatorial positions relative to the bicyclic framework.

Historical Development of Aminoindane Derivatives

Aminoindanes first gained prominence in the 1950s as bronchodilators and anti-Parkinsonian agents. Early synthetic routes relied on catalytic hydrogenation of indanone oximes, as exemplified by Levin et al.’s 1956 work using Raney nickel under pressurized hydrogen. However, these methods faced scalability challenges due to equipment requirements and variable yields.

A breakthrough occurred in 2006 with the CN101062897A patent, which described a novel reduction protocol using alumino nickel in alkaline aqueous solutions. This method eliminated the need for pressurized hydrogen, enabling efficient conversion of 2,3-dihydro-1H-inden-1-one oxime to the corresponding amine at ambient pressure. Subsequent advancements focused on N-alkylation strategies to introduce substituents like the 3-methoxypropyl group, leveraging propargyl halides or sulfonate esters under mild conditions.

The 2010s saw aminoindanes repurposed as novel psychoactive substances (NPS), with derivatives like MDAI and 5-IAI appearing in recreational markets. This illicit use spurred renewed academic interest in their pharmacological potential, leading to systematic structure-activity relationship (SAR) studies.

Significance in Medicinal Chemistry and Pharmacology

N-(3-Methoxypropyl)-2,3-dihydro-1H-inden-1-amine exemplifies the therapeutic potential of aminoindane derivatives across multiple domains:

Central Nervous System Modulation

The compound’s rigid scaffold mimics endogenous monoamine neurotransmitters, enabling interactions with serotonin and dopamine transporters. Preclinical studies demonstrate that aminoindanes promote prosocial behaviors in murine models, potentially via 5-HT₂ receptor partial agonism. Awakn Life Sciences’ 2024 preclinical program reported enhanced social transfer of dietary preferences in observer animals treated with structurally related AW21003, suggesting applications in trauma-related disorders.

Metabolic Regulation

Recent research highlights aminoindanes’ role in energy homeostasis. A 2024 study published in ACS Pharmacology & Translational Science showed that 5-methoxy-2-aminoindane (MEAI) reverses diet-induced obesity in mice by increasing energy expenditure and fat oxidation while preserving lean mass. Although N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine itself remains understudied, its structural similarity to MEAI implies potential metabolic applications.

Antimicrobial Activity

Aminoindane derivatives exhibit broad-spectrum antibacterial properties. A 2022 evaluation of N-substituted aminoindanes demonstrated minimum inhibitory concentrations (MIC) of 3.9–15.6 μg/mL against Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). The methoxypropyl substituent may enhance membrane permeability, as evidenced by zone-of-inhibition diameters up to 1.0 mm in disc diffusion assays.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-10-4-9-14-13-8-7-11-5-2-3-6-12(11)13/h2-3,5-6,13-14H,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIRYVZSWWSCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain a highly pure product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions where the methoxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines with different degrees of hydrogenation.

Scientific Research Applications

Organic Synthesis

N-(3-Methoxypropyl)-2,3-dihydro-1H-inden-1-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

- Amination Reactions : Used to introduce amine groups into target molecules.

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, leading to the formation of derivatives that may exhibit enhanced properties.

Biological Studies

Research has indicated that compounds similar to N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine exhibit potential biological activities:

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, which could lead to therapeutic applications in treating diseases like depression or neurodegenerative disorders.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties:

- Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting neurological conditions.

- Precursor for Complex Molecules : It can be used as a precursor in synthesizing more complex pharmaceutical agents, enhancing drug efficacy and specificity.

Case Study 1: Enzyme Interaction Analysis

A study explored the interaction of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine with monoamine oxidase (MAO) enzymes. The findings suggested that the compound could inhibit MAO activity, which is crucial in the metabolism of neurotransmitters. This inhibition could have implications for treating mood disorders.

| Study Aspect | Details |

|---|---|

| Compound Tested | N-(3-Methoxypropyl)-2,3-dihydro-1H-inden-1-amine |

| Target Enzyme | Monoamine Oxidase (MAO) |

| Result | Inhibition of MAO activity |

| Implications | Potential antidepressant effects |

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine to evaluate their biological activity. Various substitutions were made on the amine group, leading to compounds with improved binding affinity to targeted receptors.

| Derivative Name | Modification | Biological Activity |

|---|---|---|

| Derivative A | Alkyl substitution | Increased receptor affinity |

| Derivative B | Aromatic substitution | Enhanced metabolic stability |

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2,3-dihydro-1H-inden-1-amine scaffold is common among neuroactive compounds. Key structural variations lie in the substituents on the amine group, which modulate biological activity, solubility, and metabolic stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Indenamine Derivatives

Pharmacological and Physicochemical Properties

- MAO Inhibition: Propargyl-substituted analogs (e.g., RSGL, rasagiline) exhibit potent MAO-B inhibition due to covalent binding via the propargyl moiety .

- Synthetic Accessibility : The target compound can be synthesized via reductive amination, similar to methods used for N-(prop-2-yn-1-yl) derivatives (e.g., coupling 2,3-dihydro-1H-inden-1-amine with 3-methoxypropyl aldehyde followed by NaBH(OAc)₃ reduction) .

Spectroscopic and Computational Insights

- Spectroscopy : FTIR and NMR studies on (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine reveal distinct vibrational modes for the propargyl group (C≡C stretch at ~2100 cm⁻¹) and indane ring protons (δ 6.5–7.2 ppm in ¹H-NMR) . The methoxypropyl group in the target compound would show characteristic methoxy signals (δ ~3.3 ppm) and alkyl chain resonances.

- Computational Analysis : Density functional theory (DFT) studies on RSGL highlight the role of substituents in stabilizing charge transfer interactions, critical for MAO binding . The methoxypropyl group’s electron-donating effects may alter electronic properties but reduce binding affinity compared to propargyl analogs.

Therapeutic Potential and Limitations

- However, the absence of a reactive group (e.g., propargyl) likely limits enzyme-targeted activity.

- Propargyl Analogs : Clinically validated for Parkinson’s disease but face metabolic instability and toxicity risks .

- Chlorinated Derivatives : N-(3-Chloroallyl) variants show promise in preclinical models but require further toxicity profiling .

Biological Activity

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine is an organic compound classified as an amine, notable for its structural characteristics that include a methoxypropyl group attached to an indane framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The biological activity of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various receptors or enzymes, leading to alterations in their activity. This interaction often results in downstream effects that can influence cellular processes such as proliferation, apoptosis, and signal transduction pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine may possess antitumor properties. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating potential for further exploration in cancer therapy .

- Neuroprotective Effects : Given the structural similarity to other neuroactive compounds, there is potential for N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine to exert neuroprotective effects. This could involve modulation of neurotransmitter systems or protection against oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine is crucial for optimizing its biological activity. Variations in the methoxypropyl group or modifications to the indane structure could significantly influence its potency and selectivity for biological targets.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methoxy group position | Alters receptor binding affinity | |

| Indane ring substitutions | Modifies cytotoxicity profile |

Antitumor Activity Evaluation

In a study evaluating the cytotoxicity of various compounds on MCF-7 breast cancer cells, derivatives similar to N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine demonstrated significant cytotoxic effects compared to standard treatments like Tamoxifen. The results indicated that structural modifications could enhance efficacy against specific cancer types .

Neuroprotective Studies

Research exploring the neuroprotective potential of amine derivatives has suggested that compounds with similar structures can enhance neuronal survival under stress conditions. These findings point towards the possibility of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine being beneficial in neurodegenerative disease models .

Q & A

Q. Table 1. Key Synthetic Parameters for Dihydro-Inden-Amine Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Higher yields at controlled T | |

| Catalyst | Pd/C or Raney Ni | Reduces side reactions | |

| Purification Method | Column Chromatography | Purity >95% |

Q. Table 2. Computational Parameters for DFT Studies

| Functional/Basis Set | Application | Outcome | Reference |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | HOMO-LUMO Analysis | Bandgap: 4.2–4.5 eV | |

| IEFPCM (Water) | Solvation Energy | ΔG(solvation): −25 kcal/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.